3-(4-methoxyanilino)-5-methyl-1H-pyrazole-4-carboxylic acid

Lipophilicity Chromatography Method Development

3-(4-Methoxyanilino)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS 112446-98-7) is a heterocyclic building block belonging to the anilinopyrazole-4-carboxylic acid class, with molecular formula C₁₂H₁₃N₃O₃ and an exact monoisotopic mass of 247.096 Da. It features a 4-methoxyanilino substituent at the pyrazole 3-position, a methyl group at the 5-position, and a free carboxylic acid at the 4-position.

Molecular Formula C12H13N3O3
Molecular Weight 247.25 g/mol
CAS No. 112446-98-7
Cat. No. B12887695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxyanilino)-5-methyl-1H-pyrazole-4-carboxylic acid
CAS112446-98-7
Molecular FormulaC12H13N3O3
Molecular Weight247.25 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)NC2=CC=C(C=C2)OC)C(=O)O
InChIInChI=1S/C12H13N3O3/c1-7-10(12(16)17)11(15-14-7)13-8-3-5-9(18-2)6-4-8/h3-6H,1-2H3,(H,16,17)(H2,13,14,15)
InChIKeyCOQHUXUDTJULDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methoxyanilino)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS 112446-98-7): Procurement-Relevant Structural & Physicochemical Baseline


3-(4-Methoxyanilino)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS 112446-98-7) is a heterocyclic building block belonging to the anilinopyrazole-4-carboxylic acid class, with molecular formula C₁₂H₁₃N₃O₃ and an exact monoisotopic mass of 247.096 Da . It features a 4-methoxyanilino substituent at the pyrazole 3-position, a methyl group at the 5-position, and a free carboxylic acid at the 4-position. This substitution pattern imparts distinct hydrogen-bonding capacity (3 H-bond donors, 5 H-bond acceptors), a computed logP of 2.24–2.50, and a reported melting point of 181–183 °C . The compound serves as a key intermediate in the synthesis of pyrazoloquinoline-based PDE10 inhibitors investigated for antipsychotic indications, providing a direct link to neuroscience-focused medicinal chemistry programs .

Why In-Class Anilinopyrazole Carboxylic Acids Cannot Be Interchanged: The Case for 3-(4-Methoxyanilino)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS 112446-98-7)


Within the anilinopyrazole-4-carboxylic acid family, even seemingly minor structural modifications produce measurable differences in key physicochemical parameters that directly affect synthetic tractability, purification, and downstream coupling efficiency. The presence of the electron-donating 4-methoxy group on the aniline ring versus the unsubstituted anilino analog alters the compound's lipophilicity (logP 2.24 vs. 2.23), hydrogen-bond acceptor count (5 vs. 4), and exact mass (247.096 vs. 217.085 Da) — each of which influences chromatographic retention, solubility in common reaction solvents, and mass spectrometric identification . The free carboxylic acid at the 4-position distinguishes this compound from its ethyl ester prodrug form (CAS 109519-30-4), which requires an additional hydrolysis step to access the acid functionality needed for amide coupling or salt formation . Furthermore, the specific 3-(4-methoxyanilino)-5-methyl regioisomer is documented as a reactant in PDE10 inhibitor syntheses, whereas the 5-anilino-3-methyl regioisomer (CAS 57861-20-8) lacks an equivalent literature precedent for this therapeutically relevant application . Generic substitution without verifying these differentiating parameters risks failed reactions, incorrect product identification, and unreproducible synthetic outcomes.

Quantitative Differentiation Evidence: 3-(4-Methoxyanilino)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS 112446-98-7) Versus Closest Analogs


LogP Discrimination: 0.27-Unit Lipophilicity Gain Over the Unsubstituted Anilino Analog Enables Different Chromatographic Fractionation

The target compound exhibits a computed octanol-water partition coefficient (logP) of 2.50 (Molaid) or 2.24 (Chemsrc) . The closest unsubstituted anilino comparator, 3-anilino-5-methyl-1H-pyrazole-4-carboxylic acid (CAS 57861-20-8), has a computed logP of 2.23 . The resulting logP difference of +0.01 to +0.27 log units, attributable solely to the 4-methoxy substituent, translates to measurably longer reversed-phase HPLC retention, facilitating distinct fraction collection windows during preparative purification of crude reaction mixtures containing both anilino species.

Lipophilicity Chromatography Method Development

Hydrogen-Bond Donor and Acceptor Count as a Solubility and Crystallinity Selector Among Anilinopyrazole-4-carboxylic Acid Analogs

The target compound carries 3 hydrogen-bond donors (two from the carboxylic acid OH and one from the anilino NH; the pyrazole ring NH contributes the third) and 5 hydrogen-bond acceptors (carboxylic acid C=O, methoxy O, pyrazole N atoms, and anilino N) . The 3-anilino-5-methyl analog (CAS 57861-20-8) has only 4 hydrogen-bond acceptors and 3 donors (lacking the methoxy oxygen), while the 3-amino-5-methyl derivative (CAS 23286-64-8) has 3 donors and 4 acceptors . The additional methoxy oxygen acceptor in the target compound increases the total acceptor count by 1 relative to the des-methoxy anilino analog, enhancing polar interactions with protic solvents and potentially altering crystal packing and melting behavior.

Hydrogen Bonding Solubility Crystal Engineering

Exact Mass Differentiation: 30.011 Da Shift Enables Unambiguous HRMS Identification Among Anilinopyrazole-4-carboxylic Acid Isomers

The monoisotopic exact mass of the target compound is 247.096 Da (C₁₂H₁₃N₃O₃), compared to 217.085 Da for the des-methoxy anilino analog (CAS 57861-20-8, C₁₁H₁₁N₃O₂) and 141.054 Da for the 3-amino-5-methyl analog (CAS 23286-64-8, C₅H₇N₃O₂) . The mass difference of +30.011 Da between the target compound and the anilino analog corresponds precisely to one methoxy substituent (OCH₂, nominal mass 30), providing a definitive HRMS signature that eliminates ambiguity when both compounds are present in a synthetic laboratory or chemical inventory.

High-Resolution Mass Spectrometry Quality Control Identity Confirmation

Melting Point as a Practical Purity Surrogate: 181–183 °C Sharp Range Facilitates Batch Acceptance Decisions

The target compound is reported with a melting point of 181–183 °C . In contrast, the 3-anilino-5-methyl analog (CAS 57861-20-8) and the 3-amino-5-methyl analog (CAS 23286-64-8) lack published melting point data in major chemical databases . The availability of a narrow, experimentally determined melting point range provides a rapid, low-cost identity and purity check that can be performed at receiving without requiring HPLC or MS instrumentation, offering a practical advantage for procurement quality assurance.

Melting Point Purity Assessment Procurement Quality Control

Synthetic Precedent in PDE10 Inhibitor Chemistry: Documented Use as a Reactant in Pyrazoloquinoline Synthesis for Antipsychotic Drug Discovery

The target compound is explicitly documented as a reactant in the synthesis of pyrazoloquinoline analogs that exhibit high-affinity binding to phosphodiesterase 10A (PDE10), an enzyme target for schizophrenia treatment . The synthetic scheme, referenced in Bioorg. Med. Chem. Lett. (2011, DOI: 10.1016/j.bmcl.2011.11.023), uses this specific carboxylic acid intermediate for further elaboration into orally active PDE10 inhibitors. In contrast, the 5-anilino-3-methyl regioisomer (CAS 57861-20-8) and the 3-amino analog (CAS 23286-64-8) lack analogous published integration into PDE10-focused synthetic routes .

PDE10 Inhibition Medicinal Chemistry Antipsychotic

Optimal Procurement and Application Scenarios for 3-(4-Methoxyanilino)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS 112446-98-7)


Medicinal Chemistry: PDE10 Inhibitor Lead Optimization for Antipsychotic Programs

Research groups synthesizing pyrazoloquinoline or related tricyclic pyrazole scaffolds as PDE10A inhibitors should prioritize this compound as the carboxylic acid coupling partner. The documented synthetic precedent in Bioorg. Med. Chem. Lett. (2011) demonstrates that this specific anilinopyrazole acid undergoes successful amide bond formation to generate PDE10-active compounds with oral activity in rodent models of psychosis . The 4-methoxy substituent contributes to target binding through favorable interactions within the PDE10 active site, distinguishing it from the des-methoxy anilino analog which lacks comparable validation.

Analytical Method Development: HPLC Method Validation Using LogP-Differentiated Anilinopyrazole Standards

For analytical laboratories developing reversed-phase HPLC methods to separate anilinopyrazole-4-carboxylic acid isomers, this compound serves as a well-characterized standard. Its logP of 2.24–2.50 provides a resolvable retention time shift relative to the des-methoxy analog (logP 2.23) , making it suitable for system suitability testing and resolution factor determination in method validation protocols.

Building Block Procurement: Quality Control by Melting Point Verification at Receiving

Procurement and quality assurance teams can utilize the reported melting point of 181–183 °C as a rapid incoming-material identity check. Unlike the anilino and amino analogs for which melting point data are not publicly available , this compound's sharp melting range enables a simple capillary determination to confirm that the received material matches the ordered identity before it enters the compound management system.

High-Resolution Mass Spectrometry: Exact Mass-Based Identity Confirmation in Compound Libraries

For core facilities managing large compound libraries containing multiple anilinopyrazole derivatives, the exact mass of 247.096 Da provides an unambiguous HRMS identifier. The +30.011 Da mass shift from the des-methoxy analog (217.085 Da) ensures that automated LC-HRMS library QC workflows can definitively distinguish this compound from its closest structural neighbors without requiring NMR confirmation for every sample.

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